Home > Products > Screening Compounds P55298 > Abemaciclib Metabolites M2
Abemaciclib Metabolites M2 -

Abemaciclib Metabolites M2

Catalog Number: EVT-2506257
CAS Number:
Molecular Formula: C25H28F2N8
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

N-desethylabemaciclib is classified as a metabolite of abemaciclib, formed primarily through the action of cytochrome P450 enzymes, specifically CYP3A4. It falls under the category of small organic compounds with potential therapeutic applications in oncology, particularly in combination therapies for breast cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of N-desethylabemaciclib (M2) involves metabolic processes rather than traditional synthetic chemistry. The primary pathway for its formation is through the demethylation of abemaciclib, facilitated by CYP3A4 enzymes. This enzymatic reaction typically occurs in the liver and is influenced by various factors including genetic polymorphisms and concurrent medications that may inhibit or induce CYP3A4 activity.

Recent studies have developed analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify M2 alongside other metabolites in biological samples. These methods allow for precise measurement of metabolite levels, aiding in therapeutic drug monitoring and pharmacokinetic studies .

Molecular Structure Analysis

Structure and Data

The molecular formula for N-desethylabemaciclib is C_22H_26N_4O_2, with a molecular weight of approximately 378.47 g/mol. The structure features a complex arrangement that includes a piperazine ring, an amide bond, and multiple aromatic systems which contribute to its biological activity.

Structural Characteristics

  • Molecular Weight: 378.47 g/mol
  • Chemical Formula: C_22H_26N_4O_2
  • Key Functional Groups: Amide, aromatic rings, piperazine moiety
Chemical Reactions Analysis

Reactions and Technical Details

N-desethylabemaciclib undergoes various metabolic reactions post-administration. The primary reaction involves demethylation, where a methyl group is removed from the parent compound abemaciclib. This reaction is catalyzed by CYP3A4, leading to the formation of M2 along with other metabolites like M20 (hydroxylabemaciclib).

The kinetics of these reactions can be influenced by factors such as enzyme inhibition or induction by co-administered drugs. For instance, substances that inhibit CYP3A4 can lead to increased levels of abemaciclib and its metabolites due to reduced metabolism .

Mechanism of Action

Process and Data

N-desethylabemaciclib functions similarly to abemaciclib by inhibiting cyclin-dependent kinases 4 and 6. This inhibition disrupts cell cycle progression in cancer cells, particularly during the G1 phase, thereby preventing cellular proliferation.

The mechanism involves binding to the ATP-binding site of cyclin-dependent kinases, leading to decreased phosphorylation of retinoblastoma protein, which is crucial for cell cycle regulation. As a result, this action promotes apoptosis in cancer cells and enhances the effectiveness of other anticancer agents when used in combination therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Specific melting point data not widely reported but typically characterized by thermal stability under standard conditions.

Chemical Properties

Relevant analyses indicate that the pharmacokinetics of M2 are significantly influenced by its solubility and metabolic stability .

Applications

Scientific Uses

N-desethylabemaciclib is primarily studied for its role in cancer therapy as a potent inhibitor of cyclin-dependent kinases 4 and 6. Its applications include:

  • Therapeutic Monitoring: Quantification of M2 levels can aid in understanding patient responses to abemaciclib therapy.
  • Pharmacogenomics: Studies on genetic polymorphisms affecting CYP3A4 activity provide insights into inter-individual variability in drug metabolism.
  • Combination Therapy Research: Ongoing research explores the synergistic effects of N-desethylabemaciclib with other anticancer agents to enhance treatment efficacy.
Metabolic Pathways and Enzymatic Regulation

Abemaciclib undergoes extensive biotransformation to form pharmacologically active metabolites, with N-desethylabemaciclib (M2) representing a major bioactive species. The metabolic cascade is tightly regulated by enzymatic activity, tissue-specific expression, and genetic factors, directly influencing therapeutic outcomes in hormone receptor-positive breast cancer.

CYP3A4-Mediated Biotransformation of Abemaciclib to M2

Cytochrome P450 3A4 (CYP3A4) is the dominant enzyme responsible for the primary oxidative metabolism of abemaciclib. This process generates M2 via N-deethylation, a reaction characterized by high catalytic efficiency. In vitro studies using human liver microsomes demonstrate that M2 formation follows Michaelis-Menten kinetics, with a reported Km of 9.36 ± 0.87 µM and Vmax of 0.21 ± 0.01 nmol/min/mg protein [7]. These kinetic parameters indicate a moderate substrate affinity and robust metabolic turnover.

The reaction exhibits absolute dependence on nicotinamide adenine dinucleotide phosphate (NADPH), confirming CYP450-mediated catalysis. Furthermore, chemical inhibition studies using ketoconazole (a selective CYP3A4 inhibitor) result in >95% suppression of M2 formation, while inhibitors of other CYP isoforms (e.g., CYP1A2, CYP2D6) show negligible effects [2] [7]. This establishes CYP3A4 as the exclusive human enzyme responsible for this biotransformation step.

M2 generation displays high sensitivity to CYP3A4 modulators:

  • Inhibitors: Clarithromycin (strong inhibitor) increases systemic exposure to potency-adjusted unbound abemaciclib plus active metabolites by 2.5-fold [2]. Mechanistic physiologically based pharmacokinetic (PBPK) models predict stronger inhibitors (e.g., ketoconazole) may increase this exposure up to 7.15-fold [2].
  • Inducers: Rifampin reduces potency-adjusted exposure by 77% through CYP3A4 upregulation [2]. Moderate inducers like efavirenz are predicted to decrease exposure by 52% [2].

Table 1: Kinetic Parameters of Abemaciclib Metabolism to M2

SystemKm (µM)Vmax (nmol/min/mg protein)Catalytic Efficiency (Vmax/Km)
Human Liver Microsomes9.36 ± 0.870.21 ± 0.010.022
Recombinant CYP3A415.220.180.012

Data derived from target-specific reaction phenotyping studies [7].

Role of Hepatic vs. Intestinal Metabolism in M2 Formation

Hepatic and intestinal CYP3A4 contribute differentially to abemaciclib first-pass metabolism and systemic M2 formation. Following oral administration, intestinal CYP3A4 metabolizes ~25% of absorbed abemaciclib during absorption, while hepatic CYP3A4 accounts for ~75% of systemic clearance [2] [3]. This compartmentalization was quantified using PBPK modeling informed by an absolute bioavailability study (45%) and intravenous tracer data [3].

Key determinants of site-specific contributions:

  • Hepatic extraction ratio: Estimated at 0.72, indicating high clearance by the liver [2]. Hepatic intrinsic clearance (CLint) for abemaciclib is 9.73 µL/min/mg protein, with CYP3A4 mediating >95% of oxidative metabolism [2].
  • Intestinal bioavailability: Fraction absorbed (Fa) is 0.91, but gut metabolism (Fg) reduces this to 0.75 due to intestinal CYP3A4 activity [3]. ABCB1 (P-glycoprotein) efflux further limits bioavailability, as polymorphisms (e.g., ABCB1 2677G>T/A) significantly increase M2 systemic exposure by reducing intestinal efflux [4] [6].
  • Transporter-enzyme interplay: ABCB1 and ABCG2 (BCRP) work synergistically with CYP3A4 in the intestine. ABCB1 restricts intracellular abemaciclib accumulation, limiting CYP3A4 access, while ABCG2 mediates apical efflux of metabolites like M2 [4] [6]. Inhibition of these transporters increases intracellular residence time and CYP3A4-mediated M2 generation.

Table 2: Contribution of Metabolic Sites to M2 Formation

ParameterIntestineLiver
Fraction of absorbed drug metabolized25%75%
Primary enzymeCYP3A4CYP3A4
Influential transportersABCB1, ABCG2OATP1B1/1B3
Impact of CYP3A4 inhibition↑ M2 formation via reduced first-pass loss↑ Systemic abemaciclib → ↑ M2 formation

Data synthesized from PBPK models and clinical DDI studies [2] [3] [6].

Interplay Between Primary Metabolites (M2, M20, M18) and Sequential Metabolic Cascades

Abemaciclib metabolism involves parallel and sequential pathways converging to active species:

  • Primary metabolites: CYP3A4 forms M2 (N-deethylation) and M20 (C-hydroxylation) directly from abemaciclib.
  • Secondary metabolite: M18 (hydroxy-N-desethylabemaciclib) arises via CYP3A4-mediated oxidation of either M2 or M20 [2] [8].
  • Tertiary inactivation: Phase II conjugation (sulfation, glucuronidation) of all active species facilitates biliary excretion [3].

Human radiolabel studies quantify metabolite abundance: M2 represents ~26% of plasma radioactivity, M20 ~22%, and M18 ~8% [2]. Despite lower concentrations, M18 contributes significantly to overall activity due to comparable target affinity.

Potency-adjusted exposure calculations incorporate:

  • Fraction unbound (fu): M2 = 0.081, M20 = 0.021, M18 = 0.034 [2]
  • Relative kinase inhibitory potency: M2 and M20 exhibit IC50 values against CDK4/6 similar to abemaciclib (1.2–1.3 nM), while M18 is slightly less potent (IC50 ~2.5 nM) [1] [2].
  • Systemic exposure: Unbound potency-adjusted AUC of active metabolites collectively equals ~45% of abemaciclib’s contribution [2].

Metabolic cascades exhibit asymmetric efficiency:

  • M2 → M18 conversion: High CLint (423.21 µL/min/mg protein) due to lower molecular polarity [2]
  • M20 → M18 conversion: Slower (CLint = 21.37 µL/min/mg protein) [2]
  • Stoichiometric yield: 60% of M18 originates from M2 rather than M20 [2]

Table 3: Comparative Pharmacokinetic-Pharmacodynamic Profile of Active Metabolites

ParameterM2M20M18
Formation pathwayCYP3A4 (N-deethylation)CYP3A4 (Hydroxylation)CYP3A4 (M2/M20 oxidation)
Fraction unbound (fu)0.0810.0210.034
CDK4 IC50 (nM)1.21.82.5
Relative systemic exposure (unbound AUC)1.00.80.3
Primary clearance routeCYP3A4 oxidation → biliary excretionSulfation → biliary excretionGlucuronidation → biliary excretion

Data compiled from enzyme kinetics, radiolabel studies, and pharmacodynamic assays [1] [2] [8].

The integrated metabolic network demonstrates functional redundancy: Inhibition of one pathway (e.g., M2 formation by CYP3A4 inhibitors) may be partially compensated by alternative routes (e.g., increased M20 → M18 conversion), though clinical data indicate overall potency-adjusted exposure remains highly vulnerable to CYP3A4 modulation [2] [3]. This metabolic plasticity underscores the need for comprehensive therapeutic drug monitoring encompassing all active species.

Properties

Product Name

Abemaciclib Metabolites M2

IUPAC Name

5-fluoro-4-(7-fluoro-2-methyl-3-propan-2-ylbenzimidazol-5-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine

Molecular Formula

C25H28F2N8

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C25H28F2N8/c1-15(2)35-16(3)31-24-19(26)10-18(11-21(24)35)23-20(27)13-30-25(33-23)32-22-5-4-17(12-29-22)14-34-8-6-28-7-9-34/h4-5,10-13,15,28H,6-9,14H2,1-3H3,(H,29,30,32,33)

InChI Key

IXGZDCRFGCEEBU-UHFFFAOYSA-N

SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5

Solubility

not available

Canonical SMILES

CC1=NC2=C(N1C(C)C)C=C(C=C2F)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.